molecular formula C12H14FN3O2S B10919719 N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]ethanesulfonamide

N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]ethanesulfonamide

Cat. No.: B10919719
M. Wt: 283.32 g/mol
InChI Key: HXTSIIXCEAVJKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHANESULFONAMIDE is a synthetic organic compound that features a pyrazole ring substituted with a 3-fluorobenzyl group and an ethanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHANESULFONAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the 3-Fluorobenzyl Group: The 3-fluorobenzyl group can be introduced via a nucleophilic substitution reaction, where the pyrazole is treated with a 3-fluorobenzyl halide in the presence of a base.

    Formation of the Ethanesulfonamide Moiety: The final step involves the reaction of the substituted pyrazole with ethanesulfonyl chloride in the presence of a base to form the ethanesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHANESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Materials Science: It is explored for its properties in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N1-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHANESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3-Fluorobenzyl)-1H-pyrazol-3-yl]ethanesulfonamide
  • N-[1-(3-Fluorobenzyl)-1H-pyrazol-3-yl]-3-methylbenzamide

Uniqueness

N~1~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-ETHANESULFONAMIDE is unique due to its specific substitution pattern and the presence of both a fluorobenzyl group and an ethanesulfonamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14FN3O2S

Molecular Weight

283.32 g/mol

IUPAC Name

N-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]ethanesulfonamide

InChI

InChI=1S/C12H14FN3O2S/c1-2-19(17,18)15-12-6-7-16(14-12)9-10-4-3-5-11(13)8-10/h3-8H,2,9H2,1H3,(H,14,15)

InChI Key

HXTSIIXCEAVJKQ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=NN(C=C1)CC2=CC(=CC=C2)F

Origin of Product

United States

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